![molecular formula C20H21N3 B14316901 4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline CAS No. 109972-70-5](/img/structure/B14316901.png)
4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline is an organic compound with the molecular formula C20H22N4 It is a diamine derivative, characterized by the presence of two amino groups attached to a phenylene ring, which is further connected by methylene bridges
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline typically involves the reaction of 2-amino-1,3-phenylenedimethanol with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and distillation .
化学反应分析
Types of Reactions
4,4’-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield the corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, quinones, and reduced amines .
科学研究应用
4,4’-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of high-performance polymers, coatings, and adhesives.
作用机制
The mechanism by which 4,4’-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The methylene bridges provide structural flexibility, allowing the compound to fit into different binding sites .
相似化合物的比较
Similar Compounds
4,4’-Methylenedianiline: Similar in structure but lacks the additional amino groups on the phenylene ring.
4,4’-Methylenebis(2-chloroaniline): Contains chlorine atoms, which alter its chemical properties and reactivity.
1,3-Bis(4-aminophenoxy)benzene: Similar in having two amino groups but differs in the connectivity of the phenylene ring.
属性
CAS 编号 |
109972-70-5 |
|---|---|
分子式 |
C20H21N3 |
分子量 |
303.4 g/mol |
IUPAC 名称 |
2,6-bis[(4-aminophenyl)methyl]aniline |
InChI |
InChI=1S/C20H21N3/c21-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)23)13-15-6-10-19(22)11-7-15/h1-11H,12-13,21-23H2 |
InChI 键 |
INEMJMDWVKZVEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)CC2=CC=C(C=C2)N)N)CC3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


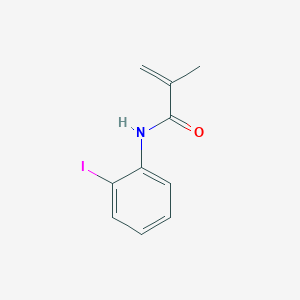
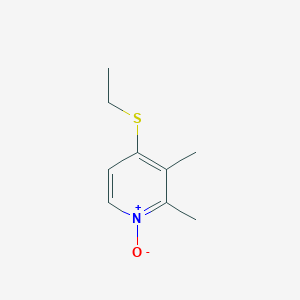
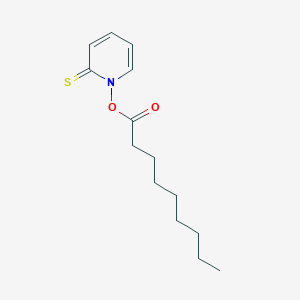

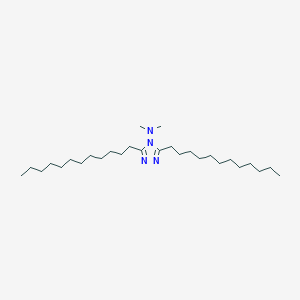
![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)
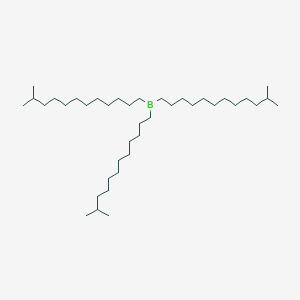
![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)
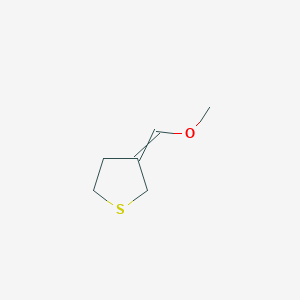
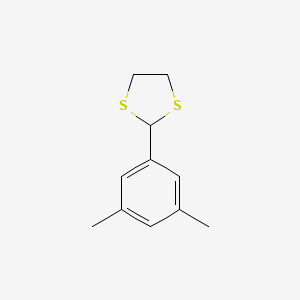
![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)
![1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14316882.png)


